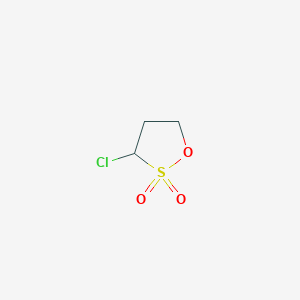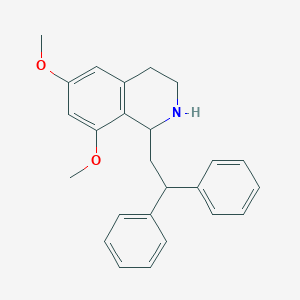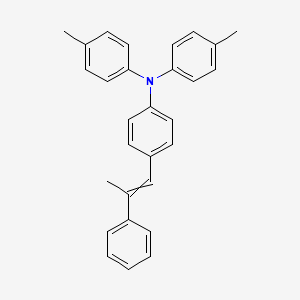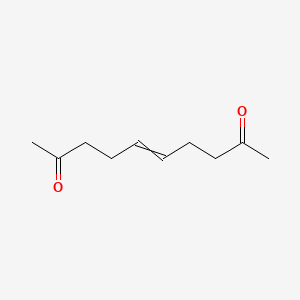![molecular formula C14H18O B12517574 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-97-1](/img/structure/B12517574.png)
1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-7-phenylbicyclo[221]heptan-7-ol is a bicyclic compound with a unique structure that includes a phenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-phenylbicyclo[221]heptan-7-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures The reaction between a suitable diene and a dienophile under controlled conditions leads to the formation of the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
Borneol: A bicyclic compound with a similar structure but different functional groups.
Camphor: Another bicyclic compound with a ketone functional group.
Isoborneol: A stereoisomer of borneol with similar properties.
Uniqueness
1-Methyl-7-phenylbicyclo[22
Propiedades
Número CAS |
656259-97-1 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-methyl-7-phenylbicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C14H18O/c1-13-9-7-12(8-10-13)14(13,15)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 |
Clave InChI |
NNKRMASMDPSEHQ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C1(C3=CC=CC=C3)O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)

![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)

![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
